molecular formula C11H10INO2 B1470916 3-(Benzyloxy)-5-(iodomethyl)isoxazole CAS No. 1428233-97-9

3-(Benzyloxy)-5-(iodomethyl)isoxazole

Cat. No.: B1470916
CAS No.: 1428233-97-9
M. Wt: 315.11 g/mol
InChI Key: ZUHDKVGVLKUBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-(iodomethyl)isoxazole is a compound that belongs to the isoxazole class of organic compounds. Isoxazoles are five-membered heterocyclic moieties commonly found in many commercially available drugs .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The structure of isoxazoles is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Isoxazoles can be synthesized through various methods, including Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . Additionally, electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction has been used to assemble valuable five-membered isoxazole motifs .

Scientific Research Applications

Structural and Morphological Studies

Isoxazoles, including derivatives similar to 3-(Benzyloxy)-5-(iodomethyl)isoxazole, have been studied for their structural and morphological features. For instance, Lopes et al. (2018) explored the structural and morphological aspects of small 3,5-disubstituted isoxazoles/isoxazolines using thermal analysis, polarized optical microscopy, X-ray diffraction, and molecular modeling. These compounds were characterized by NMR and included variations in the substitution patterns to investigate the influence of different atoms and groups on the transitional properties of the molecules (Lopes et al., 2018).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for isoxazole derivatives. For example, Iranpoor et al. (2010) introduced 5,5'-Dimethyl-3,3'-azoisoxazole as a novel heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids under Mitsunobu conditions. The method provides a new approach for the synthesis of isoxazole-based compounds (Iranpoor et al., 2010).

Catalysis and Reaction Mechanisms

The catalytic applications and reaction mechanisms involving isoxazole compounds are of significant interest. Baglieri et al. (2016) reported the preparation of mainly 3,5-disubstituted isoxazoles through the catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base catalytic system. This study highlights the selectivity and practical utility of copper catalysis in the synthesis of isoxazole derivatives (Baglieri et al., 2016).

Biological and Pharmacological Activities

The biological and pharmacological activities of isoxazole compounds, including antimicrobial and anticancer properties, are also explored. Velikorodov et al. (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, contributing to the understanding of the potential therapeutic applications of these compounds (Velikorodov et al., 2004).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on their specific structure and functional groups. Some isoxazole derivatives have shown anticancer potential through various mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, the use of electrochemical annulations for the rapid assembly of heterocyclics is a promising area of research .

Properties

IUPAC Name

5-(iodomethyl)-3-phenylmethoxy-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHDKVGVLKUBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-5-(iodomethyl)isoxazole
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5-(iodomethyl)isoxazole
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-5-(iodomethyl)isoxazole
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-5-(iodomethyl)isoxazole
Reactant of Route 5
3-(Benzyloxy)-5-(iodomethyl)isoxazole
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-5-(iodomethyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.